Product packaging for CATECHOL, [14C(U)](Cat. No.:CAS No. 19481-10-8)

CATECHOL, [14C(U)]

Cat. No.: B1144221
CAS No.: 19481-10-8
M. Wt: 122.22
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Description

Significance of Uniform Carbon-14 (B1195169) Labeling in Contemporary Chemical and Biochemical Investigations

Carbon-14 (¹⁴C) is a radioactive isotope of carbon with a long half-life of approximately 5,730 years, making it an ideal tracer for long-term studies. moravek.comopenmedscience.commoravek.com Its use in radiolabeling is a cornerstone of various scientific disciplines, including drug metabolism, environmental science, and biochemical pathway analysis. openmedscience.comopenmedscience.com The key advantages of using ¹⁴C include:

Minimal Structural Disturbance : Incorporating ¹⁴C into a molecule does not significantly alter its chemical properties, ensuring that the labeled compound behaves almost identically to its non-labeled counterpart. openmedscience.commoravek.com

Defined Labeling Positions : Researchers can synthesize molecules with ¹⁴C at specific locations, allowing for detailed tracking of metabolic fates. moravek.com Uniform labeling, denoted as (U), signifies that all carbon atoms in the molecule are ¹⁴C. This is particularly useful for tracking the entire carbon skeleton of a compound.

High Sensitivity : The beta emissions from ¹⁴C decay are readily detectable, allowing for the quantification of very low concentrations of the labeled substance and its metabolites. moravek.comopenmedscience.com

Versatility : Carbon is a fundamental element in organic molecules, making ¹⁴C labeling applicable to a vast range of compounds, including those with ring structures. moravek.com

The stability and long half-life of ¹⁴C eliminate the need for decay correction during most experimental timeframes, simplifying data analysis. moravek.com These characteristics make ¹⁴C-labeled compounds indispensable for obtaining reliable quantitative and qualitative data in pharmaceutical and environmental research. moravek.com

Historical Context of Catechol as a Pivotal Molecule in Biochemical and Environmental Research

Catechol, also known as pyrocatechol (B87986) or 1,2-dihydroxybenzene, was first discovered through the destructive distillation of the plant extract catechin (B1668976). wikipedia.org It is a naturally occurring compound found in trace amounts in fruits and vegetables. wikipedia.orguwindsor.ca Industrially, it is produced synthetically and serves as a precursor for pesticides, flavors, and fragrances. wikipedia.orgtaylorandfrancis.com

The significance of catechol in research stems from its role as a key intermediate in the metabolism of numerous aromatic compounds. researchgate.net In the environment, many toxic aromatic hydrocarbons are broken down by microorganisms into simpler, less harmful substances, with catechol often being a central metabolite in these degradation pathways. academicjournals.org For instance, the biodegradation of compounds like benzene (B151609) and phenol (B47542) proceeds through the formation of catechol, which is then further broken down. nih.govresearchgate.net

In biological systems, catechol and its derivatives, known as catecholamines (e.g., adrenaline, noradrenaline, dopamine), function as crucial neurotransmitters. researchgate.nettandfonline.com The study of catechol metabolism is also relevant to understanding the biotransformation of certain drugs and environmental pollutants within the human body. researchgate.netnih.gov The ability of catechol to be oxidized to reactive quinones has also made it a subject of interest in toxicology and studies of oxidative stress. researchgate.nettandfonline.com

Rationale for Employing [14C(U)] Catechol as a Mechanistic Research Probe

The use of uniformly labeled [14C(U)] Catechol provides a powerful method for elucidating the complex pathways of its metabolism and degradation. By tracking the ¹⁴C label, researchers can identify and quantify the various metabolites formed from the entire carbon structure of the catechol molecule.

Key research applications include:

Metabolic Pathway Elucidation : In studies of microbial degradation, [14C(U)] Catechol allows for the tracing of carbon atoms through various enzymatic steps, helping to map out complete metabolic pathways. academicjournals.orgnih.gov For example, it can be used to follow the cleavage of the aromatic ring, a critical step in the breakdown of aromatic pollutants. nih.gov

Environmental Fate Studies : When released into the environment, the fate of catechol is of significant concern. taylorandfrancis.com Radiolabeled catechol helps in determining its persistence, bioaccumulation, and transformation in soil and water systems. frontiersin.org This includes studying its mineralization to ¹⁴CO₂ by microorganisms. frontiersin.org

Biochemical Investigations : In plant and animal systems, [14C(U)] Catechol can be used to investigate the synthesis and breakdown of important biological molecules. For example, studies have used labeled catechol to understand its conversion into volatile compounds that act as pollinator attractants in flowers. nih.gov It is also instrumental in studying the metabolism of xenoestrogens, which can mimic natural hormones. nih.gov

The data gathered from these studies are crucial for assessing the environmental impact of catechol and other aromatic compounds, as well as for understanding fundamental biochemical processes.

Research Findings with [14C(U)] Catechol

The following table summarizes selected research findings where [14C(U)] Catechol has been utilized as a research probe.

Research AreaOrganism/SystemKey Findings
Microbial Degradation Pseudomonas sp.Demonstrated the conversion of ¹⁴C-labeled 1,2-dichlorobenzene (B45396) to 3,4-dichlorocatechol, which was further metabolized via ring cleavage. nih.gov
Environmental Fate PAH-Contaminated SoilUsed in mineralization assays to measure the evolution of ¹⁴CO₂ from the degradation of ¹⁴C-labeled pyrene, a process involving catechol intermediates. frontiersin.org
Plant Biochemistry Silene latifolia (white campion)Feeding experiments with labeled catechol confirmed its role as an intermediate in the conversion of salicylic (B10762653) acid to the volatile pollinator attractant, veratrole. nih.gov
Xenobiotic Metabolism Primary Rat HepatocytesShowed that 4-tert-octylphenol (B29142) is metabolized to catechol derivatives, which are then further conjugated and hydroxylated. nih.gov

Properties

CAS No.

19481-10-8

Molecular Formula

C6H6O2

Molecular Weight

122.22

Origin of Product

United States

Radiosynthetic Pathways and Methodologies for 14c U Catechol

Precursor Selection and Strategic Carbon-14 (B1195169) Incorporation

The synthesis of [14C(U)] Catechol typically commences with a uniformly labeled precursor to ensure the even distribution of the carbon-14 isotope throughout the catechol ring. A common and efficient starting material is [U-ring-14C] phenol (B47542). researchgate.net This choice is strategic as the phenolic hydroxyl group can direct subsequent reactions to the desired positions on the aromatic ring.

A high-yield, four-step synthesis from [U-14C] benzene (B151609) has also been described, with [U-14C] phenol as a key intermediate. researchgate.net The general pathway involves the nitration of [U-14C] phenol, followed by the chromatographic separation of the resulting ortho- and para-nitrophenol-U-14C isomers. researchgate.net The ortho-nitrophenol is then subjected to hydrogenation to form the corresponding aminophenol, which is subsequently converted to catechol through diazotization and hydrolysis. researchgate.net

Isotopic Exchange and Advanced Radiolabeling Techniques

While the classical multi-step synthesis from a labeled precursor is a well-established method, advancements in radiolabeling have introduced more direct approaches. openmedscience.comacs.orgnih.gov Isotopic exchange (IE) represents a promising strategy for introducing carbon-14 into a molecule in a single step, directly on the final compound of interest. acs.org This technique aims to replace a non-radioactive carbon atom (¹²C) with its radioactive counterpart (¹⁴C). acs.org

For aromatic compounds, methods like palladium-catalyzed cross-coupling reactions have been instrumental in incorporating carbon-14 labeled moieties. openmedscience.com Although not specifically detailed for [14C(U)] Catechol in the provided context, these advanced techniques are transforming the field of radiochemistry by offering more efficient and selective labeling of complex molecules. openmedscience.comunchealthcare.org Such late-stage labeling approaches are particularly advantageous as they minimize the handling of radioactive materials throughout a lengthy synthetic sequence and reduce radioactive waste. acs.orgnih.gov

Purification and Radiochemical Purity Assessment of Synthesized [14C(U)] Catechol

Ensuring the radiochemical purity of the final [14C(U)] Catechol product is paramount for its use in scientific research. Regulatory guidelines often mandate a radiochemical purity of greater than 95-98% for compounds used in such studies. Various chromatographic techniques are employed for the purification and analysis of the synthesized product.

Thin-layer chromatography (TLC) is a common method used to separate [14C(U)] Catechol from reaction byproducts and unreacted precursors. researchgate.netasm.org For instance, after mononitration of [U-14C] phenol, TLC is used to separate the o- and p-nitrophenol-U-14C isomers. researchgate.net High-performance liquid chromatography (HPLC) with radiochemical detection is another powerful tool for both purification and quantitative analysis of the labeled catechol and its metabolites. nih.gov

The following table summarizes the analytical techniques used in the purification and purity assessment of radiolabeled catechol:

Analytical TechniqueApplication in [14C(U)] Catechol SynthesisPurpose
Thin-Layer Chromatography (TLC)Separation of nitrophenol isomers; Analysis of reaction progress. researchgate.netasm.orgPurification and qualitative assessment.
High-Performance Liquid Chromatography (HPLC)Isolation of the final product; Quantification of metabolites. nih.govHigh-resolution purification and quantitative analysis.
Radio-High Resolution LC-MSDetermination of radiopurity and chemical authenticity. Confirmation of identity and purity of the radiolabeled compound.

Scalability Considerations for Research Applications

The described syntheses from [U-14C] benzene or [U-14C] phenol have been shown to be high-yield, suggesting their potential for scalability. researchgate.net However, scaling up radiosynthesis presents unique challenges, such as managing larger quantities of radioactive materials and ensuring consistent purity and specific activity. mdpi.com Automation of synthetic processes can play a significant role in addressing these challenges, enabling more efficient and reproducible production. mdpi.com

Factors influencing the scalability of [14C(U)] Catechol synthesis include:

Starting Material Availability: The accessibility of high-purity, uniformly labeled precursors like [U-14C] benzene or [U-14C] phenol is a primary consideration.

Reaction Efficiency: High-yielding reaction steps are essential to maximize the incorporation of the expensive carbon-14 isotope into the final product.

Purification Methods: The chosen purification techniques must be adaptable to larger quantities without compromising the radiochemical purity of the final compound.

Waste Management: The generation and disposal of radioactive waste become more significant at larger scales and require careful planning and adherence to safety protocols. acs.org

Advanced Analytical Methodologies for 14c U Catechol and Its Radiometabolites

Quantitative Analysis using Liquid Scintillation Counting (LSC)

Liquid Scintillation Counting (LSC) is a foundational technique for the quantitative analysis of beta-emitting radionuclides like Carbon-14 (B1195169). nih.gov The principle involves dissolving the sample containing the ¹⁴C-labeled analyte in a liquid scintillation cocktail. The beta particles emitted from the decay of ¹⁴C excite the solvent molecules, which in turn transfer this energy to fluorescent solutes (fluors) in the cocktail. The fluors then emit photons of light, which are detected and counted by a photomultiplier tube within the LSC instrument. The resulting count rate is directly proportional to the amount of radioactivity in the sample.

Research Findings:

LSC offers a robust and reliable method for quantifying total radioactivity in a given sample matrix, such as plasma, urine, or tissue homogenates. mednexus.org However, it does not differentiate between the parent compound and its metabolites. Therefore, it is typically used to determine the total ¹⁴C concentration in a sample or in fractions collected from a chromatographic separation.

A significant challenge in LSC is the phenomenon of "quenching," where the presence of colored or chemical impurities in the sample can interfere with the energy transfer and light emission process, leading to an underestimation of radioactivity. To address this, modern LSC systems incorporate methods for quench correction, such as the transformed Spectral Index of the External Standard (tSIE). mednexus.org By establishing a quench curve with standards of known radioactivity and varying quench levels, the counting efficiency for unknown samples can be accurately determined and corrected. mednexus.org

Studies have demonstrated that LSC is a highly sensitive technique. For instance, a microplate scintillation counter, a high-throughput adaptation of LSC, can achieve a limit of detection (LOD) of 5 disintegrations per minute (DPM) and a limit of quantification (LOQ) of 15 DPM for ¹⁴C-labeled compounds with a 10-minute counting time. researchgate.net This level of sensitivity is often two-fold greater than that of conventional LSC. researchgate.net

Interactive Data Table: LSC Quench Correction

Sample ColortSIE ValueCounting Efficiency (%)
Colorless14017.01
Light Yellow12813.99
Yellow11512.28
Dark Yellow799.30
Brown484.10

This table illustrates the effect of sample color (quenching) on the counting efficiency in LSC, with corresponding tSIE values for correction. Data derived from a study on ¹⁴C in urine samples. mednexus.org

Radiometric High-Performance Liquid Chromatography (HPLC) for Separation and Detection

To analyze the complex mixture of [14C(U)] catechol and its various radiometabolites, separation techniques are essential. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose. When coupled with a radioactivity detector, it becomes a powerful tool for radiometric profiling.

In a typical setup, the sample extract is injected onto an HPLC column, where the different compounds are separated based on their physicochemical properties (e.g., polarity, size, charge). The column eluent then passes through a radioactivity detector, which can be either an online or offline system.

Online Detection: The eluent flows continuously through a cell packed with a solid scintillator or mixed with a liquid scintillant before passing a photomultiplier tube. This provides a real-time radiochromatogram.

Offline Detection: The eluent is collected into fractions at specific time intervals. The radioactivity of each fraction is then measured individually using LSC. researchgate.net This approach, while more labor-intensive, often provides higher sensitivity and better resolution. researchgate.net

Research Findings:

Radiometric HPLC allows for the determination of the metabolic profile of [14C(U)] catechol, showing the relative abundance of the parent compound and each of its metabolites. For example, in a study on the metabolism of a ¹⁴C-labeled drug, HPLC with on-line radioactivity determination was used to separate and quantify the parent drug and its six metabolites in plasma, urine, and bile. nih.gov

The choice of HPLC column and mobile phase is critical for achieving optimal separation of catechol and its polar metabolites, such as glucuronide and sulfate (B86663) conjugates. Reversed-phase columns are commonly used, often with gradient elution to resolve compounds with a wide range of polarities. The use of Ultra-Performance Liquid Chromatography (UPLC), which employs smaller particle size columns, can significantly improve resolution and reduce analysis time compared to traditional HPLC.

Interactive Data Table: HPLC Radiometabolite Profile

Retention Time (min)Peak IdentityRelative Abundance (%)
5.2Highly Polar Metabolite 115.4
8.9Catechol Glucuronide45.2
12.5Catechol Sulfate25.8
18.7[14C(U)] Catechol10.1
22.4Less Polar Metabolite 23.5

This hypothetical table represents a typical radiometabolite profile of [14C(U)] catechol obtained by radiometric HPLC, showing the separation and relative quantification of metabolites.

Radiogas Chromatography (GC) for Volatile Radiocompound Analysis

For volatile metabolites of [14C(U)] catechol or its derivatives, Radiogas Chromatography (GC) is the analytical method of choice. In this technique, the volatile compounds in the sample are vaporized and separated in a GC column. The column effluent is then passed through a radioactivity detector. A common method involves combusting the effluent to convert ¹⁴C-labeled compounds into ¹⁴CO₂, which is then quantified by a proportional counter or by trapping and subsequent LSC. dntb.gov.ua

Research Findings:

Radiogas chromatography has been successfully used to determine the distribution of radiolabeling in volatile compounds derived from radiolabeled precursors. researchgate.netresearchgate.net For instance, studies on the biogenesis of flavor compounds in bananas used radiolabeling experiments to trace the conversion of ¹⁴C-labeled amino acids and fatty acids into volatile esters, alcohols, and ketones. researchgate.net The separation and detection of these radiolabeled volatiles were achieved using radio-GC. researchgate.netresearchgate.net While direct applications to [14C(U)] catechol may be less common unless derivatized to be volatile, the technique is crucial for analyzing certain metabolic pathways that might lead to volatile end products.

Accelerator Mass Spectrometry (AMS) for Ultra-Trace Level Detection

Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive technique for measuring long-lived radionuclides like ¹⁴C. wikipedia.org Unlike LSC, which measures the decay of ¹⁴C atoms, AMS directly counts the number of individual ¹⁴C atoms in a sample. nih.govradiocarbon.com This fundamental difference in detection principle makes AMS up to a million times more sensitive than decay counting methods. nih.gov

The process involves converting the carbon in the sample to graphite, which is then ionized. noaa.gov The resulting ions are accelerated to very high energies in a particle accelerator. wikipedia.org At these energies, interfering isobars (atoms of other elements with the same mass, like ¹⁴N) and molecular ions are effectively eliminated, allowing for the specific and sensitive detection of ¹⁴C. wikipedia.org

Research Findings:

The exquisite sensitivity of AMS allows for the use of much lower doses of ¹⁴C-labeled compounds in research, a concept known as microdosing. nih.gov This is particularly advantageous in human studies, as it minimizes radiation exposure. AMS has been used to obtain radioactive HPLC metabolite profiles from plasma extracts of subjects who received nanocurie doses of a ¹⁴C-labeled drug. nih.gov The ability to detect attomolar to zeptomolar concentrations of ¹⁴C makes AMS an invaluable tool for studying the pharmacokinetics and metabolism of compounds at environmentally or physiologically relevant concentrations.

Interactive Data Table: Comparison of LSC and AMS

FeatureLiquid Scintillation Counting (LSC)Accelerator Mass Spectrometry (AMS)
Principle Measures radioactive decay (beta particles)Counts individual ¹⁴C atoms
Sensitivity Picocurie (10⁻¹² Ci)Attocurie (10⁻¹⁸ Ci)
Sample Size Milligrams to gramsMicrograms to milligrams
Measurement Time Minutes to hours per sampleHours per sample (including sample prep)
Interferences Quenching (color, chemical)Isobaric (e.g., ¹⁴N) and molecular ions

This table provides a comparative overview of the key features of LSC and AMS for the detection of ¹⁴C.

Radiometric Imaging Techniques in Model Research Systems

Radiometric imaging techniques allow for the visualization of the distribution of radiolabeled compounds within a whole organism or specific tissues. For [14C(U)] catechol, these techniques can provide valuable insights into its localization in preclinical model systems.

Whole-Body Autoradiography (WBA): In WBA, a frozen animal that has been administered a ¹⁴C-labeled compound is sectioned into thin slices. These slices are then exposed to a phosphor imaging plate or X-ray film. The emitted beta particles from the ¹⁴C create an image, revealing the distribution of radioactivity across all organs and tissues.

Micro-autoradiography: This technique provides higher resolution imaging at the cellular level, showing the localization of the radiolabel within specific cell types or subcellular compartments.

Research Findings:

WBA studies have been instrumental in determining the distribution and retention of radiolabeled drugs in various tissues. For example, a study on a ¹⁴C-labeled selective estrogen receptor modulator in rats used whole-body autoradioluminography to show rapid distribution of radioactivity, with maximal concentrations in most tissues occurring at 1 hour post-dose. Such studies can identify potential target tissues for a compound and its metabolites and reveal sites of long-term retention. While specific WBA data for [14C(U)] catechol is not detailed here, this methodology is a standard and powerful tool in the ADME profiling of radiolabeled compounds. The development of radioactive nanoparticles has also expanded the possibilities for nuclear imaging of biological systems. nih.gov

Biochemical Transformation and Metabolic Fate of 14c U Catechol in Model Systems

Enzymatic Pathways of Catechol Degradation in Microbial Systems

Microorganisms have evolved sophisticated enzymatic machinery to utilize catechol as a carbon and energy source. This degradation is primarily aerobic and proceeds through specific ring-cleavage pathways.

The central strategy in the microbial breakdown of catechol involves the enzymatic cleavage of its aromatic ring by a class of enzymes known as catechol dioxygenases. These enzymes incorporate both atoms of molecular oxygen into the substrate, leading to the formation of linear, aliphatic acids. The two principal routes of this cleavage are the ortho- (or intradiol) and meta- (or extradiol) cleavage pathways.

The ortho-cleavage pathway , also known as the β-ketoadipate pathway, is initiated by catechol 1,2-dioxygenase (EC 1.13.11.1). This enzyme cleaves the bond between the two hydroxyl-bearing carbon atoms of the catechol ring, resulting in the formation of cis,cis-muconic acid. This pathway is prevalent in many bacterial genera, including Pseudomonas and Acinetobacter.

Conversely, the meta-cleavage pathway is initiated by catechol 2,3-dioxygenase (EC 1.13.11.2). This enzyme cleaves the aromatic ring at the bond adjacent to one of the hydroxyl groups, yielding 2-hydroxymuconic semialdehyde. This pathway is also widespread and has been extensively studied in bacteria such as Pseudomonas putida.

A key distinguishing feature between these two classes of dioxygenases is the nature of the iron cofactor in their active sites. Intradiol dioxygenases typically contain a non-heme Fe(III) center, while extradiol dioxygenases possess a non-heme Fe(II) center.

Table 1: Comparison of Ortho- and Meta-Cleavage Pathways for Catechol Degradation

FeatureOrtho-Cleavage PathwayMeta-Cleavage Pathway
Initiating Enzyme Catechol 1,2-dioxygenaseCatechol 2,3-dioxygenase
Cleavage Position Intradiol (between C1 and C2)Extradiol (between C2 and C3)
Initial Product cis,cis-Muconic acid2-Hydroxymuconic semialdehyde
Iron Cofactor State Non-heme Fe(III)Non-heme Fe(II)
Common Bacterial Genera Pseudomonas, AcinetobacterPseudomonas

The use of [14C(U)] Catechol has been pivotal in tracing the flow of carbon through these degradative pathways. By monitoring the distribution of the 14C label in downstream metabolites, researchers can quantify the carbon flux and identify key intermediates.

In the ortho-pathway , following the formation of radiolabeled cis,cis-muconic acid, a series of enzymatic steps leads to the production of β-ketoadipate. This intermediate is then converted to β-ketoadipyl-CoA, which is subsequently cleaved to form acetyl-CoA and succinyl-CoA. These molecules then enter the tricarboxylic acid (TCA) cycle, completing the mineralization of the catechol carbon skeleton.

In the meta-pathway , the initial product, 2-hydroxymuconic semialdehyde, is further metabolized through a series of reactions that yield pyruvate (B1213749) and acetaldehyde. These metabolites also feed into central metabolic pathways. The analysis of 14C distribution in these end products provides a clear picture of the metabolic fate of the original catechol molecule.

Carbon flux analysis using [14C(U)] Catechol allows for the determination of the relative importance of each pathway in different microorganisms or under varying environmental conditions. For instance, studies have shown that the expression of ortho- versus meta-cleavage pathways can be influenced by the presence of other aromatic compounds or specific genetic regulation.

The genes encoding the enzymes for catechol degradation are typically organized into operons, which allows for their coordinated regulation. In many bacteria, these operons are located on plasmids, facilitating their horizontal gene transfer and rapid adaptation to new environments.

The cat operon , responsible for the ortho-cleavage pathway, has been well-characterized in several bacterial species. For example, in Pseudomonas arvilla C-1, the cat genes are organized into two operons, catA and catBC, which are divergently transcribed. The catA gene encodes catechol 1,2-dioxygenase, while catB and catC encode muconate cycloisomerase and muconolactone (B1205914) isomerase, respectively. The expression of these operons is often regulated by a transcriptional activator, such as CatR, which binds to the promoter regions in the presence of an inducer like cis,cis-muconic acid.

Similarly, the genes for the meta-cleavage pathway are also clustered. The xylE gene, encoding catechol 2,3-dioxygenase, is a well-known example from the TOL plasmid of Pseudomonas putida. The regulation of these meta-pathway genes is often complex, involving multiple regulatory proteins that respond to the presence of catechol and its metabolites.

Identification and Carbon Flux Analysis of Intermediary Radiometabolites

Biotransformation in Plant Systems

Plants also possess the capacity to take up and metabolize catechol, although the primary purpose is often detoxification and sequestration rather than utilization as a carbon source.

Studies using [14C(U)] Catechol have demonstrated that plants can absorb this compound through both their root systems and foliage. Root uptake is a significant pathway for catechol present in the soil or hydroponic solutions. Once absorbed by the roots, [14C] Catechol can be translocated to other parts of the plant, including the stem and leaves, via the xylem transport system. The efficiency of this translocation can vary depending on the plant species and environmental conditions.

Foliar uptake, or the absorption of catechol through the leaves, can also occur, particularly in environments where atmospheric deposition of phenolic compounds is a factor. The cuticle represents a barrier to uptake, but catechol can penetrate this layer and enter the leaf tissue.

Once inside the plant cell, catechol is typically subjected to conjugation reactions to increase its water solubility and reduce its potential toxicity. A common detoxification strategy is glycosylation, where a sugar moiety, such as glucose, is attached to one of the hydroxyl groups of catechol. This reaction is catalyzed by UDP-glycosyltransferases.

The resulting catechol-glycoside conjugates are then often sequestered into the vacuole, the large central storage organelle of the plant cell. This compartmentalization effectively removes the catechol from the metabolically active cytoplasm, preventing it from interfering with cellular processes. The transport of these conjugates into the vacuole is an active process, often mediated by ATP-binding cassette (ABC) transporters located on the tonoplast (the vacuolar membrane).

Role in Plant Secondary Metabolism and Stress Responses (Mechanistic Studies)

Catechol and its derivatives are integral components of plant secondary metabolism, playing a significant role in defense and stress responses. researchgate.net Mechanistic studies utilizing uniformly carbon-14 (B1195169) labeled catechol ([14C(U)] catechol) have provided insights into its biosynthesis and function.

In maize (Zea mays), catechol is a key defensive metabolite against herbivores like the fall armyworm (Spodoptera frugiperda). researchgate.netbiorxiv.org Research has identified catechol acetylglucose (CAG) as a metabolite regulated by benzoxazinoids, which are abundant specialized metabolites in maize. researchgate.netbiorxiv.org The biosynthetic pathway involves the conversion of salicylic (B10762653) acid to catechol and then to catechol glucoside. researchgate.netbiorxiv.org An acetyltransferase, identified through genome-wide association studies, is responsible for the final conversion to CAG. researchgate.netbiorxiv.org When plant tissues are damaged, CAG is converted back to catechol, which inhibits the growth of S. frugiperda. researchgate.netbiorxiv.org The herbivore, in turn, detoxifies catechol through glycosylation. researchgate.net

Catechol is also involved in plant responses to various environmental stressors. usp.brmdpi.com Its production can be induced by factors like drought, salinity, and disease. mdpi.com The presence of catechol has been reported in many plant families and is associated with aluminum tolerance, root development in response to smoke, and protection against pathogens like Xanthomonas oryzae in rice. biorxiv.org Phenolic compounds, including catechol, accumulate in plants in response to pathogen infection, such as in onion scales infected with Colletotrichum circinans and tomato plants infected with Fusarium oxysporum. nih.gov These compounds can act as antioxidants and are involved in cell wall reinforcement. usp.brnih.gov

The biosynthesis of catecholamines, including dopamine (B1211576) for which catechol is a precursor, is a part of the plant's response to stress. mdpi.com These pathways are similar to those in mammals, starting from tyrosine. mdpi.com The expression of genes involved in these pathways is upregulated under stress conditions, leading to increased levels of these protective compounds. mdpi.com

Metabolic Studies in Non-Human Animal Models

In Vitro Hepatic and Renal Biotransformation Studies

In vitro studies using liver and kidney preparations from various animal models have been instrumental in elucidating the biotransformation of catechol. Hepatic and renal microsomes contain enzymes that metabolize catechol and its derivatives.

In studies with rat liver microsomes, the metabolic activation of [14C]phenol led to the formation of hydroquinone (B1673460) and catechol. nih.gov These metabolites were found to bind covalently to microsomal proteins, a process dependent on NADPH and microsomal enzymes. nih.gov The formation of these dihydroxybenzene metabolites is a critical step in the biotransformation of phenolic compounds.

Research on the metabolism of 4-monochlorobiphenyl (4-MCB) in rat liver microsomes identified several dihydroxy metabolites, including catechol derivatives. acs.orgcapes.gov.br The formation of these diols, such as 4-chloro-3',4'-dihydroxybiphenyl, occurs through a second hydroxylation step. acs.orgcapes.gov.br The specific cytochrome P450 enzymes induced can influence the profile of metabolites produced. acs.orgcapes.gov.br For instance, microsomes from rats treated with 3-methylcholanthrene (B14862) produced a different set of diol metabolites compared to those treated with phenobarbital. acs.orgcapes.gov.br

Studies with isolated kidney and liver mitochondria from rats have shown that these organelles can also metabolize salicylate (B1505791) to 2,3-dihydroxybenzoic acid, a catechol analogue. nih.gov Renal mitochondria were found to be more active than liver mitochondria in this conversion. nih.gov This process appears to involve a cytochrome P-450-like system. nih.gov

Excretion Pathways and Mass Balance Determinations of Carbon-14

Mass balance studies using radiolabeled compounds are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of substances. Following administration of [14C]-labeled compounds to laboratory animals, the recovery of radioactivity in urine, feces, and bile provides a quantitative picture of the excretion pathways.

In studies with rats administered [14C]-labeled catechol-O-methyltransferase (COMT) inhibitors like nitecapone (B1678951) and entacapone, the majority of the radioactivity was excreted in the urine and bile. nih.gov For example, after administration of [phenol-14C]carfecillin to rats, dogs, and humans, a high percentage of the radioactivity was recovered in the urine, indicating extensive absorption of the phenol (B47542) moiety. tandfonline.com In rats, 95% of the administered radioactivity was recovered in the urine. tandfonline.com

The route of excretion can vary between species and compounds. For instance, with [14C]-rezafungin in rats, the primary route of elimination was the feces, accounting for about 70% of the dose in intact rats and 35% in bile-duct cannulated rats, suggesting some degree of intestinal excretion. cidara.com In contrast, studies with other compounds in rats have shown that urine is the major route of excretion. researchgate.netresearchgate.net For example, with catecholamines (adrenaline and noradrenaline), over 96% of the administered dose was excreted in the urine of livestock. researchgate.net

The total recovery of radioactivity in mass balance studies is typically high, often exceeding 90%, indicating that the majority of the administered dose is accounted for. cidara.comfrontiersin.org

Enzyme Induction/Inhibition Studies (e.g., Catechol-O-methyltransferase)

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolism of catechol and its derivatives, including catecholamines and catecholestrogens. wikipedia.org It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of the catechol structure.

Studies have investigated the induction and inhibition of COMT and other enzymes involved in catechol metabolism. For example, the oral administration of indole-3-carbinol (B1674136) to female rats increased the capacity of their liver to convert estradiol (B170435) to catechol estrogens, an effect similar to that of the cytochrome P450 inducer 3-methylcholanthrene. nih.gov This indicates that certain dietary components can influence the enzymatic pathways responsible for catechol metabolism.

COMT itself can be a target for drug development. Inhibitors of COMT, such as nitecapone and entacapone, have been studied for their ability to modulate the metabolism of catechol-containing compounds. nih.govnih.govtandfonline.comresearchgate.net These inhibitors prevent the O-methylation of catechols, thereby altering their pharmacokinetic and pharmacodynamic properties. wikipedia.org The activity of COMT can be assayed using [14C-methyl]-S-adenosyl-L-methionine, measuring the incorporation of the radiolabeled methyl group into the methylated product. nih.gov

The expression and activity of COMT can be influenced by various factors, including sex hormones. In rats, hypothalamic COMT activity is higher in females than in males after a certain developmental stage, and this difference is influenced by testosterone (B1683101) levels. nih.gov

Identification and Characterization of Radiometabolites

The identification of metabolites is a critical component of understanding the biotransformation of a compound. Following the administration of a [14C]-labeled compound, radiometabolites in biological matrices like urine, bile, and plasma can be separated and characterized using techniques such as high-performance liquid chromatography (HPLC) with radiochemical detection and mass spectrometry. nih.govnih.gov

In studies with [14C]-labeled COMT inhibitors, nitecapone and entacapone, in rats and mice, the major biotransformations included O-glucuronidation, O-sulfation, and O-methylation. nih.gov The glucuronide of unchanged nitecapone was the most abundant metabolite in human urine. nih.gov For both compounds, the primary metabolites were found in both urine and bile. nih.gov

The metabolism of other catechol-containing compounds also leads to a variety of metabolites. For instance, the metabolism of (+)-[U-14C]catechin in rats resulted in the excretion of glucuronide conjugates and other unconjugated metabolites in the bile. nih.gov These biliary metabolites can be further acted upon by intestinal microorganisms to produce phenolic acids and lactones, which are then reabsorbed and excreted in the urine. nih.gov

In the case of 4-monochlorobiphenyl, several monohydroxylated and dihydroxylated metabolites, including catechol derivatives, were identified in incubations with rat liver microsomes. acs.orgcapes.gov.br The specific profile of metabolites can depend on the inducing agent used for the microsomal preparation. acs.orgcapes.gov.br

The table below summarizes the identified radiometabolites of catechol and related compounds from various studies.

Precursor CompoundSpecies/SystemIdentified RadiometabolitesReference
[14C]PhenolRat liver microsomesHydroquinone, Catechol nih.gov
4-MonochlorobiphenylRat liver microsomes4-chloro-3',4'-dihydroxybiphenyl, 4-chloro-2',3'-dihydroxybiphenyl, 4-chloro-2',5'-dihydroxybiphenyl acs.orgcapes.gov.br
[14C]NitecaponeRat, MouseO-glucuronides, O-sulfates, O-methylated metabolites, bisulfite adduct (rat only) nih.gov
[14C]EntacaponeRat, MouseO-glucuronides, O-sulfates, O-methylated metabolites, products of amide N-dealkylation (rat) nih.gov
(+)-[U-14C]CatechinRatGlucuronide conjugates, m-hydroxyphenylpropionic acid, p-hydroxyphenylpropionic acid, δ-(3-hydroxyphenyl)-γ-valerolactone, δ-(3,4-dihydroxyphenyl)-γ-valerolactone nih.gov
[phenol-14C]CarfecillinRat, Dog, HumanPhenylsulphate, Phenylglucuronide, Quinol sulphate, Quinol glucuronide tandfonline.com

Environmental Biogeochemistry and Fate of 14c U Catechol

Soil Adsorption, Desorption, and Persistence Studies

The persistence of [14C(U)] catechol in soil is significantly influenced by adsorption and desorption processes, which in turn are affected by soil composition and the presence of other materials.

Studies have shown that the addition of carbonaceous materials like activated carbon (AC) and single-walled carbon nanotubes (SWCNTs) to soil can significantly reduce the mineralization of [14C(U)] catechol. researchgate.netnih.govdntb.gov.ua This is attributed to the strong adsorption of catechol to these materials, which reduces its bioavailability to microorganisms. researchgate.net For instance, AC at all tested amendment rates and SWCNTs at 2,000 mg/kg were found to inhibit mineralization. researchgate.netnih.govdntb.gov.ua In contrast, biochar did not show a significant effect on [14C(U)] catechol mineralization, while multi-walled carbon nanotubes (MWCNTs) at a low concentration of 0.2 mg/kg surprisingly stimulated mineralization. researchgate.netnih.govdntb.gov.ua

The adsorption of catechol is also influenced by the properties of the sorbent material. Research on various biochars has indicated that catechol sorption capacity increases with higher combustion temperatures of the biochar. ufl.edu Specifically, at lower concentrations, the sorption affinity is directly related to the micropore surface area of the biochar, suggesting that specific adsorption mechanisms are at play. ufl.edu

Earthworms and clay content also play a role in the fate of catechol in soil. The endogeic earthworm Octolasion tyrtaeum and the presence of montmorillonite (B579905) clay were found to affect the mobilization and stabilization of [14C(U)] catechol in both arable and forest soils. researchgate.net

The persistence of pesticides and other organic compounds, which can be structurally related to catechol, has been shown to be affected by their binding to soil particles. acs.org While not directly on catechol, these studies highlight the general principle that strong binding to soil can decrease the degradation rate of organic compounds. acs.org

Table 1: Effect of Carbonaceous Materials on [14C] Catechol Mineralization in Soil

MaterialConcentration (mg/kg)Effect on MineralizationReference
Activated Carbon (AC)All tested ratesReduced researchgate.netnih.govdntb.gov.ua
Single-Walled Carbon Nanotubes (SWCNTs)2,000Reduced researchgate.netnih.govdntb.gov.ua
BiocharNot specifiedNo effect researchgate.netnih.govdntb.gov.ua
Multi-Walled Carbon Nanotubes (MWCNTs)0.2Stimulated researchgate.netnih.govdntb.gov.ua

Aquatic Biotransformation and Mineralization in Water Systems

In aquatic environments, [14C(U)] catechol undergoes biotransformation and mineralization, primarily driven by microbial activity. The rate and extent of these processes are influenced by factors such as the presence of other organic compounds and the specific microbial populations present.

Studies have demonstrated that catechol can be degraded by various microorganisms in aquatic systems. For instance, the white-rot fungus Phanerochaete chrysosporium has been shown to degrade a wide variety of phenolic compounds, including catechol. usda.gov This fungus was found to degrade [U-14C]catechol to [14C]muconic acid, indicating a 1,2-intradiol ring fission mechanism. usda.gov

The presence of other pollutants can influence catechol's fate. For example, the biotransformation of p-nonylphenol in the aquatic snail Lymnaea stagnalis resulted in the formation of a catechol metabolite, suggesting that organisms can metabolize phenolic compounds to catechols, which are then subject to further degradation. oup.com

Microbial Communities Involved in Environmental Degradation and Mineralization

A diverse range of microorganisms, including bacteria and fungi, are capable of degrading catechol in both soil and aquatic environments. These microbes possess specific enzymatic pathways to break down the aromatic ring of catechol.

In soil, microbial communities are key to the mineralization of [14C(U)] catechol. The addition of certain carbonaceous materials can alter these communities and, consequently, the degradation of catechol. For example, the inhibitory effects of activated carbon and SWCNTs on catechol mineralization have been linked to a reduction in soil microbial biomass and shifts in the microbial community structure. researchgate.netnih.gov Conversely, the stimulatory effect of low concentrations of MWCNTs was attributed to the selective stimulation of specific catechol-degrading bacteria. researchgate.netnih.govdntb.gov.ua

Several bacterial genera are well-known for their ability to degrade aromatic compounds, often through catechol intermediates. Pseudomonas species are frequently cited for their role in catechol degradation. ajol.info The denitrifying bacterium Thauera aromatica can metabolize catechol anaerobically. asm.org This bacterium carboxylates catechol to protocatechuate, which is then further metabolized. asm.org

Fungi also play a significant role in catechol degradation. The white-rot fungus Phanerochaete chrysosporium is a powerful degrader of a wide range of aromatic compounds, including catechol. usda.gov It utilizes a ring-cleavage mechanism to break down the catechol molecule. usda.gov

The degradation of more complex pollutants often leads to the formation of catechol as an intermediate. For example, the degradation of chlorophenoxy herbicides and chlorobenzenes can proceed through chlorophenols to chlorocatechols, which are then further degraded by microbial consortia. epa.gov

Carbon Cycling and [14C] Integration into Environmental Biomass and Humic Substances

The carbon from [14C(U)] catechol can be incorporated into various components of the ecosystem, including microbial biomass and humic substances, playing a role in carbon cycling.

When microorganisms metabolize [14C(U)] catechol, a portion of the carbon is used for their growth and incorporated into their cellular components, thus becoming part of the microbial biomass. Studies have shown that the addition of materials like activated carbon can decrease the microbial biomass in soil, which in turn affects the fate of catechol. researchgate.net

A significant portion of the carbon from catechol can also be incorporated into humic substances, which are complex and stable organic polymers in soil and water. The transformation of [14C(U)] catechol in the presence of humic acids has been studied, revealing that catecholic carbons can be incorporated into humic acid structures, a process known as humification. researchgate.net In one experiment, up to 26% of the catechol carbon was incorporated into humic acids. researchgate.net The presence of metal ions like copper and iron can influence this process, with Fe(II) enhancing both the transformation and humification of catechol. researchgate.net

The distribution of 14C residues from [14C(U)] catechol within different fractions of humic substances (fulvic acids, humic acids, and humin) can be altered by soil amendments. For instance, amendments with MWCNTs and high concentrations of activated carbon were found to significantly change the distribution of 14C residues within these humic fractions. researchgate.netnih.govdntb.gov.ua Similarly, the degradation of other 14C-labeled aromatic compounds, such as anthracene, also results in the formation of bound residues in soil, with a significant portion of the radioactivity being incorporated into the soil matrix. nih.gov

Photodegradation Pathways and Products in Environmental Matrices

In addition to biological degradation, catechol can be broken down by sunlight in a process called photodegradation, particularly in aquatic environments and on surfaces exposed to light.

Photodegradation of catechol can be influenced by the presence of other substances. For example, metal oxides can have a dual effect, promoting photodegradation by generating reactive oxygen species (ROS) in suspensions, but inhibiting it in particulate form by competing for light. researchgate.net The primary mechanism of photodegradation in an oxidative environment is the formation of radicals upon irradiation. researchgate.net

The use of photocatalysts can significantly enhance the degradation of catechol. Studies have shown that titanium dioxide (TiO2) nanoparticles, especially when combined with other materials like iron oxide (Fe3O4), can effectively degrade catechol under UV or sunlight. deswater.comresearchgate.netmdpi.com The process involves the generation of highly reactive hydroxyl radicals (•OH) that attack the catechol molecule. mdpi.commdpi.com

The degradation of catechol through photocatalysis can proceed through various intermediates. Products such as o-benzoquinone, 1,2,3-trihydroxybenzene, and 1,2,4-trihydroxybenzene have been identified as main degradation products in aqueous solutions. researchgate.net Ultimately, complete mineralization can lead to the formation of harmless end products like carbon dioxide and water. mdpi.com The efficiency of photocatalytic degradation is influenced by factors such as pH, catalyst concentration, and the intensity of light. deswater.comresearchgate.net For instance, one study found that the best catechol removal efficiency was achieved at a pH of 2. deswater.com

Applications of 14c U Catechol in Mechanistic Biochemical Research

Elucidation of Enzyme Reaction Mechanisms and Kinetics

The use of [14C(U)] Catechol has been instrumental in unraveling the intricacies of enzyme-catalyzed reactions involving catechol and its derivatives. By tracing the radiolabel, researchers can follow the transformation of the substrate into products, providing direct evidence for proposed reaction mechanisms and allowing for the precise measurement of kinetic parameters.

One of the primary enzyme families studied using radiolabeled catechol is the catechol-O-methyltransferases (COMTs) . These enzymes play a crucial role in the metabolism of catecholamines and other catecholic compounds. Studies using [14C(U)] Catechol have helped to determine the kinetic parameters for the methylation of various catechols. For instance, research on human soluble COMT (S-COMT) has utilized [14C]S-adenosyl-L-methionine as the methyl donor to quantify the methylation of catechol substrates, revealing that unsubstituted catechol exhibits a high turnover rate. researchgate.nethelsinki.fi

Polyphenol oxidases (PPOs) , including tyrosinase and catechol oxidase, are another class of enzymes extensively studied with catechol as a substrate. ebi.ac.uknih.gov These copper-containing enzymes catalyze the oxidation of catechols to highly reactive o-quinones, a key step in enzymatic browning. nih.gov While direct use of [14C(U)] catechol in PPO kinetic studies is less commonly detailed in readily available literature, the principles of enzyme kinetics established through general assays are fundamental. These studies often focus on determining key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). libretexts.org For example, data on the oxidation of catechol by o-diphenyl oxidase can be used to determine these values, providing insight into the enzyme's affinity for its substrate and its catalytic efficiency. libretexts.org

The mechanism of catechol oxidase involves the binding of the catechol substrate to the dinuclear copper center in the active site. ebi.ac.ukscielo.org.ar This binding is followed by the oxidation of the catechol to an o-quinone, with the concomitant reduction of the copper centers. ebi.ac.ukscielo.org.ar The use of radiolabeled substrates like [14C(U)] Catechol would allow for precise quantification of product formation and the study of reaction intermediates.

Table 1: Representative Enzyme Kinetic Parameters for Catechol Substrates This table presents illustrative data on enzyme kinetics, which can be determined using methodologies involving radiolabeled substrates like [14C(U)] Catechol.

Enzyme Substrate Km (µM) Vmax (nmol/min/mg) Catalytic Efficiency (Vmax/Km)
Human S-COMT Catechol 49.7 ± 1.6 48.9 ± 0.9 0.98
Human S-COMT 4-Methylcatechol 23.3 ± 1.1 24.4 ± 0.9 1.05

Tracing Carbon Flow in Biosynthetic and Catabolic Pathways

[14C(U)] Catechol is an essential tracer for mapping the metabolic fate of the catechol ring in various organisms. By introducing the radiolabeled compound, scientists can track the distribution of the carbon-14 (B1195169) atoms through interconnected metabolic pathways, identifying key intermediates and end products.

In bacteria, aromatic compounds are often degraded via pathways that converge on catechol as a central intermediate. asm.organnualreviews.org The subsequent cleavage of the aromatic ring is a critical step in the catabolism of these compounds. The β-ketoadipate pathway, for example, processes catechol to produce intermediates that enter the tricarboxylic acid (TCA) cycle. annualreviews.org The use of [14C(U)] Catechol allows for the direct tracing of carbon from the aromatic ring into central metabolism, providing definitive evidence for the operation of these pathways.

For instance, studies on the degradation of aromatic compounds by soil bacteria like Pseudomonas and Acinetobacter have shown that these organisms funnel various substrates into catechol before ring cleavage. Similarly, in the context of lignin (B12514952) degradation by white-rot fungi, aromatic compounds derived from lignin depolymerization are catabolized, with catechol being a potential intermediate. nih.gov The use of [14C]-labeled substrates has been pivotal in demonstrating the mineralization of complex organic matter like lignin and peat, where catechol can play a priming role. researchgate.net

Conversely, [14C(U)] Catechol can also be used to investigate biosynthetic pathways. While catechol itself is often a product of catabolism, understanding its further transformations is crucial. For example, studies on catecholamine biosynthesis have utilized [14C]-labeled precursors like tyrosine to trace the formation of dopamine (B1211576) and other catecholamines. nih.gov

Investigating Substrate Specificity and Enzyme Inhibitor Interactions

The radiolabel in [14C(U)] Catechol provides a sensitive method for quantifying the binding of substrates and inhibitors to enzymes. This is particularly valuable for characterizing the substrate specificity of enzymes and for determining the mechanism of action of inhibitors.

In the study of catechol-O-methyltransferase (COMT) , researchers have used [14C]-labeled substrates to assess the enzyme's preference for different catecholic compounds. These studies have revealed that substituents on the catechol ring can significantly affect both the affinity and the turnover rate of the enzyme. researchgate.net For example, electron-withdrawing substituents tend to increase affinity but decrease the turnover rate. researchgate.net

Similarly, for polyphenol oxidases (PPOs) , understanding substrate specificity is crucial. nih.govmdpi.com While some PPOs exhibit broad specificity, others are more selective. mdpi.com Competition assays using [14C(U)] Catechol and various unlabeled substrate analogs can provide quantitative data on the relative affinities of these compounds for the enzyme's active site.

The investigation of enzyme inhibitors is another area where [14C(U)] Catechol is highly beneficial. By measuring the displacement of the radiolabeled substrate from the enzyme's active site by an inhibitor, researchers can determine the inhibitor's binding affinity (Ki). This approach has been used to study the inhibition of PPOs by various compounds, including organic acids and other phenolic compounds. researchgate.net Some inhibitors act by competing with the substrate for the active site, while others may bind to a secondary site on the enzyme. researchgate.netnih.gov For example, studies on PPO have shown that some inhibitors bind to a second catechol-binding site, which has an inhibitory effect on the enzyme's activity. nih.gov

Table 2: Examples of Research Findings on Substrate and Inhibitor Interactions

Enzyme Research Focus Key Finding
Catechol-O-Methyltransferase (COMT) Substrate Specificity Electron-withdrawing substituents on the catechol ring increase affinity but decrease the turnover rate. researchgate.net
Polyphenol Oxidase (PPO) Substrate Specificity Epicatechin and catechin (B1668976) show high binding affinity to grape PPO. mdpi.com
Polyphenol Oxidase (PPO) Inhibition Cinnamic acid acts as a mixed-type inhibitor, binding to a hydrophobic cavity of the enzyme. researchgate.net
Catechol 2,3-Dioxygenase Substrate/Inhibitor Binding X-ray absorption spectroscopy has been used to monitor the coordination of catechol (substrate) and 2-bromophenol (B46759) (inhibitor) to the enzyme's active site. nih.gov

Studies on Oxidative Stress and Reactive Oxygen Species Generation (Mechanistic Insights)

The oxidation of catechol can lead to the formation of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. researchgate.netresearchgate.netnih.gov This process is of significant interest in toxicology and pharmacology, as ROS can cause cellular damage but also play roles in cell signaling. researchgate.net [14C(U)] Catechol can be used to correlate the rate of catechol oxidation with the generation of ROS, providing mechanistic insights into these processes.

During the enzymatic oxidation of catechols, for instance by dihydrodiol dehydrogenase, the resulting catechols can autooxidize, leading to the production of ROS. nih.gov The use of a radiolabeled substrate allows for the precise measurement of the rate of catechol formation, which can then be linked to the rate of oxygen consumption and hydrogen peroxide production. nih.gov This provides a quantitative understanding of the stoichiometry of the reaction and the efficiency of ROS generation.

Furthermore, the redox cycling of quinones, which are formed from the oxidation of catechols, can lead to the continuous production of ROS. acs.org By tracing the fate of the [14C]-labeled carbon skeleton, researchers can distinguish between the initial enzymatic oxidation and subsequent non-enzymatic redox cycling reactions. This is crucial for understanding the mechanisms by which catecholic compounds can exert both cytotoxic and cytoprotective effects. acs.org

Role in Lignin and Humic Substance Biogeochemistry Research

[14C(U)] Catechol is a valuable tool for studying the biogeochemistry of lignin and humic substances. Lignin, a complex aromatic polymer, is a major component of plant biomass, and its degradation is a key process in the global carbon cycle. Catechol is an important intermediate in the breakdown of lignin-derived aromatic compounds. nih.gov

By incubating soil or litter samples with [14C(U)] Catechol, researchers can trace the incorporation of the catechol carbon into microbial biomass, its mineralization to 14CO2, and its transformation into humic substances. researchgate.netufro.cl These studies provide insights into the rates of these processes and the factors that control them. For example, research has shown that the addition of simple organic compounds like catechol can have a "priming effect," stimulating the decomposition of more recalcitrant organic matter like lignin and peat. researchgate.net However, in some cases, negative priming effects have also been observed. researchgate.net

Furthermore, [14C]-labeled synthetic lignin (dehydrogenation polymer, DHP) and humic acids have been used to study their transformation by litter-decomposing fungi. researchgate.net These studies have demonstrated that different fungal species have varying abilities to mineralize and transform these complex organic materials. researchgate.net While not directly using [14C(U)] Catechol, this research highlights the power of radiotracer techniques in understanding the fate of aromatic compounds in the environment.

Membrane Transport Studies and Permeability Across Biological Barriers

The movement of small molecules across biological membranes is a fundamental process in all living organisms. libretexts.orgwalshmedicalmedia.comopenaccessjournals.com [14C(U)] Catechol can be used to study the mechanisms of catechol transport across cellular and subcellular membranes. By measuring the rate of uptake of the radiolabeled compound into cells or organelles, researchers can determine whether the transport is passive or carrier-mediated. mdpi.com

For passive diffusion, the rate of transport is proportional to the concentration gradient across the membrane. openaccessjournals.com For carrier-mediated transport, the rate of uptake will be saturable at high substrate concentrations, and it may be inhibited by other structurally related compounds. nih.gov The use of [14C(U)] Catechol allows for sensitive and quantitative measurements of these transport processes.

Advanced Theoretical and Computational Approaches to 14c U Catechol Biotransformation

Quantum Chemical Calculations for Reaction Pathway Prediction

Quantum chemical (QC) calculations have become an indispensable tool for predicting the intricate reaction pathways of catechol biotransformation. nih.govacs.org These methods, rooted in density functional theory (DFT), allow for the detailed examination of enzymatic reaction mechanisms at the atomic level. acs.org By modeling the active site of an enzyme with a cluster of atoms, researchers can calculate the energies of intermediates and transition states, thereby mapping out the most probable reaction routes. nih.gov

For instance, in the study of catechol-O-methyltransferase (COMT), QC calculations have been employed to investigate the methyl transfer reaction. acs.orgnsf.govrsc.org These simulations can predict the free energies of activation and reaction, offering insights that are in reasonable agreement with experimental data. acs.orgchemrxiv.org The accuracy of these predictions is highly dependent on the size and composition of the quantum mechanical model, with larger and more comprehensive models often yielding more reliable results. nsf.govchemrxiv.org

QC methods are also crucial for understanding the degradation of catechol by dioxygenase enzymes. wur.nl Theoretical studies have explored the mechanism of non-heme iron catechol dioxygenases, providing insights into the steps of O2 binding, activation, and insertion. acs.org Furthermore, QC calculations have been used to predict the reactive sites in the hydroxyl radical-mediated oxidation of phenol (B47542) to catechol, demonstrating the predictive power of these methods in understanding the initial steps of aromatic compound degradation. jst.go.jpresearchgate.net

Table 1: Predicted Reaction Probabilities in Phenol Oxidation to Catechol This table illustrates the predicted probability of initial OH• addition to different positions on the phenol molecule, leading to the formation of catechol and other products, based on quantum chemical calculations.

Reaction PositionPredicted Probability (%)
Ortho77
Para23
Data derived from studies on the quantum chemical prediction of phenol oxidation pathways. researchgate.net

Molecular Dynamics Simulations of Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the interaction between catechol and metabolizing enzymes, complementing the static picture provided by quantum chemistry. nih.govtue.nl These simulations model the movement of atoms over time, providing crucial information about the binding of substrates, conformational changes in the enzyme, and the role of the surrounding solvent. tandfonline.comfrontiersin.org

Extensive all-atom MD simulations have been performed on enzymes like catechol-O-methyltransferase (COMT) to study its stability and the influence of ligands on its structure. tue.nltandfonline.com These simulations have revealed that the initial energy minimization step can be critical, as it may lead to the breaking of important hydrogen bonds and subsequent loss of protein structure over longer timescales. tandfonline.com MD simulations have also been instrumental in understanding the binding of catechol to laccase, identifying distinct macrostates and transition paths in the binding process. acs.org

In the context of catechol dioxygenases, MD simulations have been used to explore the diffusion pathways of dioxygen within the enzyme. acs.org These studies have shown that gas pathways are often transient and arise from localized thermal fluctuations of the protein structure, a detail that cannot be observed in static crystal structures. acs.org Furthermore, MD simulations, combined with molecular docking, have successfully identified the precise binding sites of catechol on catechol 2,3-dioxygenase and elucidated the catalytic mechanism mediated by key amino acid residues. nih.gov

Table 2: Key Interacting Residues in Catechol 2,3-Dioxygenase This table lists the amino acid residues within the active site of Catechol 2,3-dioxygenase that have been identified through molecular docking and MD simulations to have significant interactions with catechol.

ResidueType of Interaction
H150Hydrogen Bond, Van der Waals
L152Van der Waals
W198Van der Waals
H206Hydrogen Bond, Van der Waals
H220Hydrogen Bond, Van der Waals
H252π-π Stacking, Van der Waals
I254Van der Waals
T255Van der Waals
Y261Van der Waals
E271Hydrogen Bond, Van der Waals
L276Van der Waals
F309Van der Waals
Data derived from docking studies of catechol and its derivatives with Catechol 2,3-dioxygenase. nih.gov

Isotope Effect Studies for Reaction Mechanism Determination

The use of isotopically labeled compounds, such as [14C(U)]-catechol, is a powerful technique for elucidating enzymatic reaction mechanisms. nih.gov Kinetic isotope effects (KIEs), which are the changes in reaction rate upon isotopic substitution, provide detailed information about the transition state of a reaction. pnas.org By measuring KIEs, researchers can determine the extent of bond breaking and formation in the rate-limiting step of a reaction. researchgate.net

In the study of catechol O-methyltransferase (COMT), both primary and secondary isotope effects have been measured to understand the mechanism of methyl transfer. nih.govbenthamdirect.comeurekaselect.com For instance, the measurement of solvent kinetic isotope effects (SKIEs) by comparing the reaction in H₂O and D₂O has revealed significant differences in the kinetic characteristics of COMT under varying pH/pD conditions. nih.govbenthamdirect.comeurekaselect.com The observation of inverse SKIEs (SKIE < 1) suggests that the solvent may influence the enzyme's conformation and flexibility, thereby altering its catalytic activity. nih.govbenthamdirect.comeurekaselect.com

Furthermore, the use of multiple isotope effects, where the effects of substituting different atoms in the substrate are measured simultaneously, can provide even more detailed insights into the transition state structure. unl.edu For example, comparing the KIEs of ¹³C and ³H isotopes in the methyl group being transferred by COMT has helped to support a highly expressed SN2-like transition state for this reaction. annualreviews.org The use of a remote ¹⁴C label can also serve as an internal reference to determine the level of expression of other isotope effects. nih.govannualreviews.org

Table 3: Kinetic Isotope Effects (KIEs) in COMT-Catalyzed Methyl Transfer This table presents representative KIE values for the methyl transfer reaction catalyzed by Catechol O-methyltransferase, highlighting the insights gained from isotopic substitution.

Isotopic SubstitutionKIE Value (k_light / k_heavy)Mechanistic Implication
¹³C (primary)1.09 ± 0.04Supports a rate-limiting methyl transfer step. annualreviews.org
²H (secondary, V/K)~1.0No significant effect on the V/K parameter. annualreviews.org
²H (secondary, V)0.83 ± 0.03 (inverse)Suggests a highly expressed SN2-like transition state. annualreviews.org
¹⁴C (primary)1.06 - 1.14Consistent with a single rate-determining methyl transfer step. pnas.org
Data compiled from various studies on the kinetic isotope effects of COMT. annualreviews.orgpnas.org

Metabolic Flux Analysis and Network Modeling Using [14C] Tracers

Metabolic flux analysis (MFA) is a powerful methodology for quantifying the flow of metabolites through a metabolic network. nih.govox.ac.uk The use of [¹⁴C]-labeled tracers, such as [¹⁴C(U)]-catechol, is central to this approach. openmedscience.comcreative-proteomics.com By introducing the labeled compound into a biological system, researchers can track the distribution of the ¹⁴C label into various downstream metabolites. ox.ac.uknih.gov This allows for the determination of the rates of metabolic reactions and the identification of key regulatory points within a pathway. nih.govcreative-proteomics.com

The analysis of isotopomer distributions, which are the different patterns of isotopic labeling within a molecule, provides quantitative information about the interconversion of metabolites. ox.ac.uk This data, often obtained through mass spectrometry or NMR, is then used to construct and refine metabolic network models. researchgate.net These models can simulate the flow of carbon through various pathways, such as the degradation of aromatic compounds. dntb.gov.uauc.cl

For example, ¹⁴C-labeled glucose has been used to study metabolic flux and understand the distribution of carbon within an organism's metabolic network. openmedscience.com Similarly, tracing the metabolism of [¹⁴C]-labeled catechol would allow for the mapping of its degradation pathways and the quantification of the flux through different branches, such as the ortho- and meta-cleavage pathways. This approach is invaluable for understanding how microorganisms adapt their metabolism in response to environmental pollutants. researchgate.net

Future Directions and Emerging Research Avenues for 14c U Catechol Studies

Integration with Multi-Omics Technologies for Systems-Level Understanding

The integration of [14C(U)] Catechol tracing with multi-omics technologies, such as transcriptomics, proteomics, and metabolomics, offers a powerful approach to gain a systems-level understanding of its metabolic fate and biological impact. By combining the precise tracking of the 14C-labeled carbon skeleton with comprehensive molecular snapshots, researchers can correlate the transformation of catechol with changes in gene expression, protein abundance, and the broader metabolic network.

This integrated approach is particularly valuable in orphan species, where genomic and metabolic information is limited. For instance, in a study on the Holm oak (Quercus ilex), a multi-omics strategy was employed to build transcriptome, proteome, and metabolome databases, paving the way for a more holistic understanding of its biochemistry. frontiersin.org Similarly, multi-omics analysis has been used to investigate the metabolic and epigenetic changes during macrophage polarization, demonstrating the potential to link catechol metabolism to specific cellular functions and disease states. nih.gov The combination of these powerful techniques allows for the identification of novel enzymes, metabolic pathways, and regulatory networks involved in catechol metabolism.

A key advantage of this approach is the ability to move beyond simple metabolite identification to understanding the functional consequences of catechol exposure. For example, by analyzing changes in the transcriptome and proteome following [14C(U)] Catechol administration, researchers can identify the specific genes and proteins that are up- or down-regulated, providing insights into the cellular response to the compound. This has significant implications for toxicology, pharmacology, and environmental science.

Interactive Data Table 1: Examples of Multi-Omics Applications in Biological Research

Research AreaOrganism/SystemOmics Technologies UsedKey Insights Gained
Plant BiochemistryQuercus ilex (Holm oak)Transcriptomics, Proteomics, MetabolomicsEstablished foundational molecular databases for an orphan species. frontiersin.org
ImmunologyMacrophagesMetabolomics, Proteomics, EpigenomicsRevealed links between metabolism and epigenetic modifications during cell polarization. nih.gov
Cancer BiologyOsteosarcomaTranscriptomics, Methylome AnalysisIdentified novel therapeutic targets by analyzing 3D bioprinted models. nih.gov
Plant MedicineMagnolia obovataMetabolomics, TranscriptomicsDecoded biosynthetic pathways of therapeutic compounds. mdpi.com

Development of Novel Radiosynthesis and Advanced Analytical Techniques

Continued innovation in the synthesis and analysis of [14C(U)] Catechol is crucial for advancing research. An improved four-step synthesis of catechol-U-14C starting from benzene-U-14C has been described, offering a high-yield pathway for producing this essential tracer. The synthesis proceeds through phenol-U-14C and o-methoxyphenol-U-14C (guaiacol-(phenyl-U-14C)) as intermediates. Similarly, methods for synthesizing both 13C- and 14C-labeled catechol from phenol (B47542) have been developed to facilitate studies on the transformation of phenolic compounds. researchgate.net

In parallel, advanced analytical techniques are enhancing the sensitivity and specificity of [14C] Catechol detection and quantification. Techniques like intracavity optogalvanic spectroscopy are emerging as ultrasensitive methods for detecting 14C-labeled compounds, capable of quantifying attomoles of 14C in minute samples. science.gov High-performance liquid chromatography (HPLC) coupled with various detectors remains a cornerstone for separating and quantifying [14C] Catechol and its metabolites in complex biological matrices. researchgate.netresearchgate.net Furthermore, the use of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) provides detailed structural information on metabolites, aiding in the elucidation of metabolic pathways. science.govresearchgate.nettezu.ernet.in

These advancements enable researchers to conduct more sophisticated experiments, such as tracing the metabolic fate of catechol at very low concentrations and identifying previously unknown metabolites. The development of more efficient and specific analytical methods is critical for obtaining accurate and reliable data in all areas of [14C(U)] Catechol research.

Exploration in Niche Environmental and Industrial Biotransformation Processes

The use of [14C(U)] Catechol is expanding into the study of specialized environmental and industrial biotransformation processes. In environmental science, it serves as a valuable tool for investigating the biodegradation of aromatic compounds and the formation of bound residues in soil. For example, studies have used [14C] Catechol to understand the mineralization of phenolic compounds by soil microorganisms and the influence of materials like biochar and carbon nanotubes on these processes. researchgate.net Research has shown that the addition of activated carbon can significantly reduce the mineralization of 14C-catechol in soil. researchgate.net

In the context of industrial biotechnology, catechol and its derivatives are important precursors for pharmaceuticals, flavors, and polymers. wur.nl [14C(U)] Catechol can be used to trace the metabolic pathways in microorganisms engineered for the biocatalytic production of these valuable chemicals. For instance, studies on bacteria like Pseudomonas putida have elucidated the enzymatic steps involved in the conversion of toluene (B28343) to 3-methylcatechol (B131232), a key industrial intermediate. wur.nl Understanding these pathways at a molecular level is essential for optimizing production strains and processes.

Furthermore, research into the anaerobic metabolism of catechol by denitrifying bacteria, such as Thauera aromatica, has revealed novel enzymatic reactions and regulatory mechanisms. asm.org These findings have implications for bioremediation strategies and the development of new biocatalysts for green chemistry applications.

Interactive Data Table 2: Research Findings in Environmental and Industrial Biotransformation of [14C] Catechol

Research FocusOrganism/SystemKey FindingsReference
Soil MineralizationSoil Microcosms with ActinobacteriaDemonstrated the cometabolic transformation of catechol alongside lignocellulose components. researchgate.net researchgate.net
Herbicide DegradationLoamy Agricultural SoilShowed the formation and biodegradation of bound residues from a herbicide metabolite and catechol. nih.gov nih.gov
Anaerobic MetabolismThauera aromaticaElucidated a novel pathway for anaerobic catechol degradation involving promiscuous enzymes. asm.org asm.org
Biocatalyst DevelopmentPseudomonas putidaInvestigated the production of 3-methylcatechol from toluene. wur.nl wur.nl
Carbon Nanomaterial EffectsSoil with Carbon NanotubesRevealed that different carbon nanomaterials have varying effects on catechol mineralization. researchgate.net researchgate.net

Expanding Mechanistic Insights into Complex Biological Systems

[14C(U)] Catechol continues to be an indispensable tool for gaining mechanistic insights into complex biological systems. Its use in metabolic fate studies allows researchers to track its absorption, distribution, metabolism, and excretion in various organisms. For instance, studies in rats and humans have utilized [14C] Catechol to investigate its bioactivation in bone marrow cells, a process relevant to understanding potential toxicity. nih.gov These studies have shown that the bioactivation of catechol can be influenced by other compounds like phenol and hydroquinone (B1673460). nih.gov

The compound has also been instrumental in studying the metabolism of other xenobiotics. For example, the metabolism of [14C]aniline in rabbits was found to produce various phenolic metabolites, highlighting the interconnectedness of metabolic pathways. scispace.com In studies on the metabolism of [14C]nicotine, catecholamines were identified as relevant metabolites, demonstrating the utility of radiolabeling in understanding the complex biotransformation of drugs. tandfonline.com

Furthermore, [14C] Catechol is used to probe fundamental biochemical processes. Research on the iron-trafficking protein siderocalin (Ngal) revealed that it binds to a complex of iron and catechol, suggesting a role for catechol in iron metabolism. nih.gov These types of mechanistic studies, which trace the journey of the radiolabeled molecule through intricate biological pathways, are crucial for advancing our knowledge in fields ranging from toxicology and pharmacology to fundamental biochemistry.

Q & A

Basic: What experimental controls are essential when designing metabolic studies using CATECHOL, [14C(U)]?

Answer:

  • Negative Controls: Use non-radiolabeled catechol to distinguish background radiation from experimental signals.
  • Matrix Blanks: Analyze sample matrices (e.g., soil, cell lysates) without catechol to account for endogenous 14C interference.
  • Isotopic Dilution Controls: Monitor dilution effects by spiking known quantities of unlabeled catechol into labeled samples .
  • Replication: Include triplicate samples to assess data reproducibility, as emphasized in protocols for radiocarbon-labeled compounds .

Basic: How should researchers validate the purity and specific activity of synthesized CATECHOL, [14C(U)]?

Answer:

  • Chromatographic Methods: Use HPLC with radiometric detection to separate and quantify labeled vs. unlabeled catechol.
  • Mass Balance Analysis: Compare theoretical and measured 14C activity via liquid scintillation counting (LSC) to confirm labeling efficiency.
  • Stability Tests: Assess degradation under storage conditions (e.g., temperature, pH) to ensure isotopic integrity over time .

Advanced: How can conflicting 14C data from catechol degradation studies in heterogeneous environments be resolved?

Answer:

  • Source Partitioning: Use dual-isotope approaches (e.g., 14C and 13C) to differentiate biotic vs. abiotic degradation pathways.
  • Modeling Corrections: Apply kinetic models incorporating site-specific factors (e.g., organic carbon content, microbial biomass) to normalize degradation rates.
  • Inter-laboratory Calibration: Standardize counting protocols (e.g., LSC vs. AMS) using reference materials, as inconsistencies in decay-rate reporting are common .

Advanced: What methodologies optimize the integration of 14C-labeled catechol data with other isotopic tracing techniques?

Answer:

  • Multi-Tracer Designs: Combine 14C-labeled catechol with stable isotopes (e.g., 15N or 2H) to track concurrent metabolic or transport processes.
  • Compartmental Modeling: Use software like SIMCA or SAAM II to model isotopic flux across biological or environmental compartments.
  • Data Normalization: Correct for isotopic enrichment variations using δ13C values from parallel experiments .

Basic: What safety and regulatory protocols apply to handling CATECHOL, [14C(U)] in laboratory settings?

Answer:

  • Radiation Safety: Follow ALARA principles, including shielded storage, personal dosimeters, and waste disposal per NRC guidelines.
  • Documentation: Maintain logs of 14C inventory, usage, and disposal, as required for compliance with institutional radiation safety committees .

Advanced: How can researchers address isotopic dilution effects in long-term environmental fate studies of CATECHOL, [14C(U)]?

Answer:

  • Tracer Pulse-Chase Experiments: Introduce a single 14C-catechol pulse and track dilution over time using mass-balance equations.
  • Stoichiometric Corrections: Calculate dilution factors based on microbial assimilation rates and substrate availability.
  • Sensitivity Analysis: Use Monte Carlo simulations to quantify uncertainty in dilution-adjusted degradation rates .

Basic: What are the best practices for reporting 14C data from catechol experiments to ensure reproducibility?

Answer:

  • Metadata Inclusion: Report counting equipment (e.g., LSC model), quenching corrections, and reference standards (e.g., NIST SRM 4990C).
  • Uncertainty Quantification: Provide ±2σ confidence intervals for 14C activities and decay rates.
  • Data Repositories: Submit raw counts and calibration curves to platforms like RADAR or Zenodo for transparency .

Advanced: How can machine learning enhance the analysis of complex 14C-catechol datasets from high-throughput screening?

Answer:

  • Feature Selection: Use algorithms like Random Forest to identify key variables (e.g., pH, temperature) influencing degradation kinetics.
  • Cluster Analysis: Apply unsupervised learning (e.g., PCA) to group samples with similar metabolic profiles.
  • Predictive Modeling: Train neural networks on historical 14C data to forecast degradation pathways under novel conditions .

Basic: What criteria should guide the selection of detection methods for 14C-catechol in biological matrices?

Answer:

  • Sensitivity Thresholds: Prioritize AMS over LSC for low-activity samples (<0.1 Bq/g).
  • Matrix Compatibility: Validate extraction efficiency for complex matrices (e.g., plasma, biofilm) via spike-recovery tests.
  • Cost-Benefit Analysis: Balance resolution requirements with budgetary constraints, as AMS is costly but high-precision .

Advanced: How do isotopic fractionation effects impact the interpretation of 14C-catechol data in redox-sensitive environments?

Answer:

  • δ13C Corrections: Measure 13C/12C ratios to correct for fractionation during microbial uptake or photodegradation.
  • Redox Gradients: Conduct microcosm experiments under controlled Eh conditions to isolate fractionation mechanisms.
  • Theoretical Frameworks: Apply Rayleigh distillation models to predict fractionation trends in anaerobic systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.